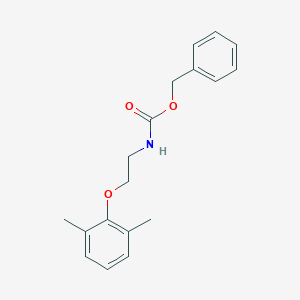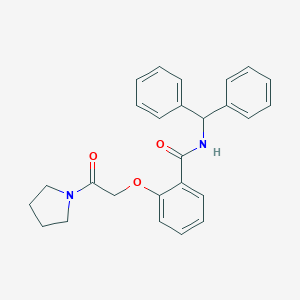![molecular formula C17H17BrN2O B299516 3-bromo-N-[3-(pyrrolidin-1-yl)phenyl]benzamide](/img/structure/B299516.png)
3-bromo-N-[3-(pyrrolidin-1-yl)phenyl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-bromo-N-[3-(pyrrolidin-1-yl)phenyl]benzamide is an organic compound with the molecular formula C17H17BrN2O It is a derivative of benzamide, where the benzene ring is substituted with a bromine atom and a pyrrolidinyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-N-[3-(pyrrolidin-1-yl)phenyl]benzamide typically involves the bromination of N-[3-(1-pyrrolidinyl)phenyl]benzamide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring. Common reagents used in this synthesis include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane or chloroform. The reaction is usually performed at room temperature or slightly elevated temperatures to achieve optimal yields .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reaction vessels, and ensuring proper safety measures are in place to handle bromine and other reagents on an industrial scale.
化学反应分析
Types of Reactions
3-bromo-N-[3-(pyrrolidin-1-yl)phenyl]benzamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to yield different products.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzamides, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced derivatives .
科学研究应用
3-bromo-N-[3-(pyrrolidin-1-yl)phenyl]benzamide has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development.
Industry: It may be used in the development of new materials or as a reagent in various industrial processes.
作用机制
The mechanism of action of 3-bromo-N-[3-(pyrrolidin-1-yl)phenyl]benzamide involves its interaction with specific molecular targets. The pyrrolidinyl group can interact with biological receptors or enzymes, potentially modulating their activity. The bromine atom may also play a role in the compound’s reactivity and binding affinity. Detailed studies are required to elucidate the exact molecular pathways involved .
相似化合物的比较
Similar Compounds
- 3-bromo-N-[3-(pyrrolidin-1-yl)phenyl]benzamide
- 1-Bromo-3-phenylpropane
- 3-Bromo-N-(1-cyclohexyl-3-pyrrolidinyl)benzamide
Uniqueness
This compound is unique due to the presence of both a bromine atom and a pyrrolidinyl group on the benzene ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
属性
分子式 |
C17H17BrN2O |
|---|---|
分子量 |
345.2 g/mol |
IUPAC 名称 |
3-bromo-N-(3-pyrrolidin-1-ylphenyl)benzamide |
InChI |
InChI=1S/C17H17BrN2O/c18-14-6-3-5-13(11-14)17(21)19-15-7-4-8-16(12-15)20-9-1-2-10-20/h3-8,11-12H,1-2,9-10H2,(H,19,21) |
InChI 键 |
CQWBFWKCUCSLDZ-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)C2=CC(=CC=C2)NC(=O)C3=CC(=CC=C3)Br |
规范 SMILES |
C1CCN(C1)C2=CC=CC(=C2)NC(=O)C3=CC(=CC=C3)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(2-methoxyphenyl)-2-[(3-phenylpropanoyl)amino]benzamide](/img/structure/B299434.png)
![N-(2-chlorophenyl)-2-({[4-(methylsulfanyl)phenyl]sulfonyl}amino)benzamide](/img/structure/B299435.png)

![Ethyl 4-[(4-methylbenzoyl)amino]phenylcarbamate](/img/structure/B299437.png)
![N-(2-{[(2-phenoxyethyl)amino]carbonyl}phenyl)-1-(phenylsulfonyl)-2-pyrrolidinecarboxamide](/img/structure/B299438.png)
![N-(2,3-dimethylphenyl)-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetamide](/img/structure/B299439.png)
![N-(3-chloro-2-methylphenyl)-2-[2-(2-isopropoxyanilino)-2-oxoethoxy]benzamide](/img/structure/B299440.png)
![2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B299441.png)
![N-dibenzo[b,d]furan-3-yl-2-[(3-methyl-4-oxo-3,4-dihydro-2-quinazolinyl)sulfanyl]acetamide](/img/structure/B299445.png)
![2-({4-allyl-5-[hydroxy(phenyl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B299447.png)
![2-{[5-(1-adamantyl)-1,3,4-oxadiazol-2-yl]thio}-N-[3-chloro-4-(4-morpholinyl)phenyl]acetamide](/img/structure/B299449.png)
![N-(2-isopropoxyphenyl)-2-{2-oxo-2-[(2-phenoxyethyl)amino]ethoxy}benzamide](/img/structure/B299451.png)

![2-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethoxy]-N-[2-(2,6-dimethylphenoxy)ethyl]benzamide](/img/structure/B299455.png)
